5-Chloroimidazo[1,2-a]pyridine-3-carbonitrile
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Overview
Description
5-Chloroimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a chlorine atom at the 5-position and a cyano group at the 3-position of the imidazo[1,2-a]pyridine ring system. It is known for its diverse biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroimidazo[1,2-a]pyridine-3-carbonitrile typically involves the reaction of 2-aminopyridine derivatives with electrophiles in the presence of a base. One common method is the two-step one-pot synthesis, where 2-aminopyridine reacts with N,N-dimethylformamide dimethyl acetal to form an intermediate, which is then condensed with bromoacetonitrile under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Chloroimidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Radical Reactions: Functionalization via radical reactions is also possible, often involving transition metal catalysis or photocatalysis.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
5-Chloroimidazo[1,2-a]pyridine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and antiparasitic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloroimidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile
- 3-Chloroimidazo[1,2-a]pyridine
- 5-Bromoimidazo[1,2-a]pyridine-3-carbonitrile
Comparison: 5-Chloroimidazo[1,2-a]pyridine-3-carbonitrile is unique due to the specific positioning of the chlorine and cyano groups, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H4ClN3 |
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Molecular Weight |
177.59 g/mol |
IUPAC Name |
5-chloroimidazo[1,2-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H4ClN3/c9-7-2-1-3-8-11-5-6(4-10)12(7)8/h1-3,5H |
InChI Key |
KVJWQXMDELFTIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)Cl)C#N |
Origin of Product |
United States |
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